Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Description
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a fluorinated organic ester characterized by a hydroxyl group and a 4-fluorophenyl substituent on the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated bioactive molecules. Its structure combines the lipophilicity of the 4-fluorophenyl group with the reactivity of the hydroxyl and ester functionalities, enabling applications in asymmetric catalysis and heterocyclic chemistry .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCGHQKCIUHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996956 | |
| Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7550-03-0 | |
| Record name | Ethyl 4-fluoro-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-fluorophenylglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-fluorophenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-fluorophenyl)-2-hydroxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(4-fluorophenyl)-2-oxoacetate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Ethyl 2-(4-fluorophenyl)-2-oxoacetate.
Reduction: Ethyl 2-(4-fluorophenyl)-2-hydroxyethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0)
- Molecular Formula : C₁₀H₁₀ClFO₃
- Key Differences : Substitution of a chlorine atom at the 3-position of the phenyl ring enhances electronegativity and steric bulk compared to the parent compound. This modification increases lipophilicity (logP ≈ 2.8) and may alter metabolic stability in vivo .
- Applications : Used in the synthesis of kinase inhibitors due to improved halogen-bonding interactions with target proteins .
Ethyl 2-(2,4-difluorophenyl)acetate
- Molecular Formula : C₁₀H₁₀F₂O₂
- Key Differences : The absence of a hydroxyl group and the presence of two fluorine atoms at the 2- and 4-positions reduce hydrogen-bonding capacity but enhance thermal stability (decomposition temperature >200°C).
- Crystallography : Exhibits a planar phenyl ring with C–F bond lengths of 1.35 Å, influencing crystal packing and solubility .
Analogues with Heteroatom Modifications
Ethyl 2-((4-fluorophenyl)thio)-2-hydroxyacetate
- Key Feature : Replacement of the hydroxyl oxygen with a sulfur atom introduces thioether functionality.
- Reactivity : Forms a radical intermediate under oxidative conditions, leading to byproduct formation (e.g., in air-exposed reactions) with diminished yields (~60%) .
- Applications : Explored in radical-mediated C–S bond-forming reactions .
Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8)
- Molecular Formula : C₁₀H₁₁FO₃
- Key Differences: A phenoxy group replaces the hydroxyl, reducing acidity (pKa ~10 vs. ~8 for the parent compound).
- Synthesis: Achieves high yields (95.6%) via nucleophilic substitution between ethyl bromoacetate and 4-fluorophenol .
Phosphorylated and Acetoacetate Derivatives
Ethyl 2-(dimethoxyphosphoryl)-2-(4-fluorophenyl)-2-hydroxyacetate (8c)
- Molecular Formula : C₁₂H₁₆FO₆P
- Key Feature : Incorporation of a dimethoxyphosphoryl group enhances polarity and chelating ability.
- NMR Data : Distinctive ¹H NMR signals at δ 1.22 (t, J = 7.1 Hz, 3H, CH₂CH₃) and δ 3.85/3.61 (d, 3JPH = 11.4 Hz, 6H, PO(OCH₃)₂) .
- Applications : Used in asymmetric phosphorylations for chiral phosphate synthesis .
Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)
- Molecular Formula : C₁₂H₁₃ClO₄
- Key Differences: An acetoacetate backbone with a 4-chlorophenoxy group enables keto-enol tautomerism, influencing reactivity in Claisen condensations .
Data Table: Comparative Analysis
Biological Activity
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorinated phenyl ring, which enhances its biological activity through improved binding affinity to various molecular targets. The presence of hydroxyl and ester functional groups allows for hydrogen bonding interactions, potentially influencing enzyme inhibition and protein-ligand interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites, thereby altering their activity.
- Protein Binding : The fluorine atom enhances the compound's lipophilicity and binding affinity, making it a suitable candidate for targeting proteins involved in various biological pathways .
- Modulation of Biological Pathways : As a precursor in the synthesis of active pharmaceutical ingredients, it can modulate pathways related to disease mechanisms.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable biological activities:
- Antitumor Activity : Some derivatives of this compound have shown potential as inhibitors of the PD-1/PD-L1 complex, which is crucial in cancer immunotherapy. For instance, compounds derived from similar structures displayed low nanomolar inhibitory activities against PD-L1, indicating that modifications to the ethyl ester can enhance therapeutic efficacy .
- Enzyme Interaction : The compound has been utilized in studies involving enzyme inhibition, showcasing its role as a competitive inhibitor in various biochemical assays.
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested for their ability to disrupt PD-1/PD-L1 interactions, with some showing promising results in both in vitro and cellular assays .
- Pharmaceutical Applications : this compound serves as an intermediate in the synthesis of Aprepitant, an antiemetic drug. Its efficient synthesis routes are critical for ensuring drug availability and accessibility.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | Chlorine substituent | Moderate enzyme inhibition |
| Ethyl 2-(4-bromophenyl)-2-hydroxyacetate | Bromine substituent | Lower binding affinity |
| This compound | Fluorine substituent enhances stability | High binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
